4-Chloro-5-iodo-2-(trifluoromethyl)pyridine

Catalog No.
S909517
CAS No.
1027818-88-7
M.F
C6H2ClF3IN
M. Wt
307.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-iodo-2-(trifluoromethyl)pyridine

CAS Number

1027818-88-7

Product Name

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine

IUPAC Name

4-chloro-5-iodo-2-(trifluoromethyl)pyridine

Molecular Formula

C6H2ClF3IN

Molecular Weight

307.44 g/mol

InChI

InChI=1S/C6H2ClF3IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H

InChI Key

OTNLJEHWSRSJGX-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1C(F)(F)F)I)Cl

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)I)Cl

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group. Its molecular formula is C6H2ClF3IC_6H_2ClF_3I and it has a molecular weight of approximately 307.44 g/mol. This compound is notable for its unique electronic properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and reactivity in various chemical processes .

  • Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The compound can participate in redox reactions, which may alter the oxidation states of its substituents.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex organic molecules .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation: Agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction processes.

This compound exhibits significant biological activity, particularly in biochemical applications. It has been shown to interact with various enzymes, including cytochrome P450, which plays a crucial role in drug metabolism. The compound's interactions can lead to alterations in gene expression related to oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action typically involves binding to the active sites of enzymes, inhibiting their activity. This can prevent enzymes from interacting with their natural substrates, thereby modulating metabolic pathways.

The synthesis of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine generally involves halogenation processes. One common method includes:

  • Halogenation: Reacting 2-(trifluoromethyl)pyridine derivatives with iodine in the presence of a copper catalyst, such as copper(I) iodide.
  • Optimization for Industrial Production: Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and high yields .

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine finds various applications:

  • Reagent in Organic Synthesis: It serves as a key reagent in synthesizing aminoisoindoles and other complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is studied for potential therapeutic applications .

Several compounds share structural similarities with 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
5-Chloro-2-trifluoromethylpyridine0.80Lacks iodine substitution but retains trifluoromethyl group
5-Iodo-2-trifluoromethylpyridine0.72Iodine substitution at a different position
4-Chloro-(2-trifluoromethyl)pyridine0.71Different halogen positioning
5-Chloro-2-fluoro-4-iodopyridine0.68Contains fluorine instead of trifluoromethyl
4-Iodo-2-(trifluoromethyl)pyridine0.83Similar structure with iodine at a different position

These compounds highlight the uniqueness of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine through its specific halogen placements and trifluoromethyl group, contributing to its distinct reactivity and biological properties .

The synthesis of halogenated trifluoromethylpyridines dates back to early 20th-century efforts to functionalize pyridine derivatives. Early methods focused on chlorination or fluorination of picoline derivatives, with subsequent halogenation steps. For example, patents such as EP0013474B1 describe the preparation of 2-chloro-5-trifluoromethylpyridine through controlled halogenation of picoline derivatives. Similarly, CN103420902A outlines a multi-step process for synthesizing related compounds like 2-chloro-4-iodo-5-methylpyridine, involving oxidation, nitration, and diazotization.

The development of 4-chloro-5-iodo-2-(trifluoromethyl)pyridine specifically aligns with modern strategies for regioselective halogenation. Advances in phosphine-mediated halogenation (e.g., using designed phosphine reagents) have enabled precise substitution at the 4-position of pyridines, bypassing traditional limitations in positional control. These methods leverage phosphonium intermediates to direct halide nucleophiles, as demonstrated in the synthesis of analogous compounds like 2-chloro-4-iodo-5-(trifluoromethyl)pyridine.

Early Synthesis Methods

MethodKey StepsYield/Conditions
Halogenation of picolineChlorination of 2-chloro-5-methylpyridine → iodination at position 4Moderate yields, high temperatures
Phosphine-mediated routesFormation of phosphonium salts → displacement with iodide/chlorideHigh regioselectivity, mild temps

Key Patents and Literature

  • EP0013474B1: Describes vapor-phase fluorination of chlorinated intermediates to introduce trifluoromethyl groups.
  • CN103420902A: Highlights nitration and reduction steps for installing iodine at position 4.
  • PMC articles: Detail phosphine-mediated halogenation for 4-selective substitution.

Significance in Heterocyclic Chemistry

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is distinguished by its versatility in cross-coupling reactions and its role as a building block for bioactive molecules. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine and iodine substituents enable further functionalization.

Reactivity in Cross-Coupling Reactions

The iodine substituent at position 5 is highly reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups. The chlorine at position 4 can undergo nucleophilic substitution with amines or alkoxides, though its reactivity is lower due to steric hindrance from the trifluoromethyl group.

Role in Pharmaceutical and Agrochemical Intermediates

ApplicationExample DerivativesBiological Activity
HerbicidesFluazifop derivativesAcetyl-CoA carboxylase inhibition
PharmaceuticalsERK2 inhibitorsKinase inhibition
AntiviralsCCR5 antagonistsHIV entry inhibition

Trifluoromethylpyridines are central to agrochemicals like fluazifop-butyl and pharmaceuticals such as minoxidil analogs. The iodine in 4-chloro-5-iodo-2-(trifluoromethyl)pyridine facilitates late-stage functionalization, a critical step in drug discovery.

Position within Halogenated Trifluoromethylpyridine Family

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine occupies a unique niche in the trifluoromethylpyridine family due to its dual halogenation pattern. Its structure differs from related compounds such as 2-chloro-5-iodo-3-(trifluoromethyl)pyridine and 5-chloro-4-iodo-2-(trifluoromethyl)pyridine through substituent positioning.

Structural Comparison

CompoundSubstituents (Positions)Key Applications
4-Chloro-5-iodo-2-(trifluoromethyl)pyridineCl (4), I (5), CF₃ (2)Pharmaceutical intermediates
2-Chloro-5-iodo-3-(trifluoromethyl)pyridineCl (2), I (5), CF₃ (3)Agrochemicals
5-Chloro-4-iodo-2-(trifluoromethyl)pyridineCl (5), I (4), CF₃ (2)Fluorinated ligand synthesis

The trifluoromethyl group at position 2 induces electron-withdrawing effects, activating the adjacent positions for electrophilic substitution. This electronic environment contrasts with compounds where CF₃ is at position 3 or 5, altering reactivity profiles.

Electronic Effects of Substituents

SubstituentPositionElectronic ImpactReactivity
CF₃2Strong electron withdrawal (meta-directing)Enhances stability, reduces EAS
Cl4Mildly electron-withdrawing (ortho/para)Substitution at position 4 possible
I5Electron-withdrawing (ortho/para)High reactivity in cross-coupling

Nomenclature and Structural Identification

The IUPAC name 4-chloro-5-iodo-2-(trifluoromethyl)pyridine is derived from the pyridine parent structure, with substituents numbered to minimize locant values. The numbering prioritizes the trifluoromethyl group (position 2), followed by chlorine (4) and iodine (5).

Structural Identification

MethodKey DataSource
SMILESClc1cnc(cc1I)C(F)(F)F
InChIInChI=1S/C6H2ClF3IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H
Collision Cross-Section[M+H]⁺: 133.9 Ų, [M+Na]⁺: 138.4 Ų

Spectroscopic Characterization

TechniqueKey Peaks/ShiftsRelevance
¹H NMRδ 7.2–7.8 ppm (aromatic protons), δ 0 ppm (CF₃)Confirm substituent positions
¹⁹F NMRδ -62 ppm (CF₃)Identify CF₃ group
IRνmax ~1270 cm⁻¹ (C-F stretch), ~600 cm⁻¹ (C-I stretch)Functional group analysis

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine represents a highly substituted pyridine derivative with the molecular formula C₆H₂ClF₃IN and a molecular weight of 307.44 daltons [1] [2]. The compound features a pyridine ring bearing three distinct substituents: a trifluoromethyl group at position 2, a chlorine atom at position 4, and an iodine atom at position 5. This substitution pattern creates a sterically crowded and electronically diverse heterocyclic system [1].

The molecular geometry is characterized by the planar nature of the pyridine ring, which maintains its aromatic character despite the substantial steric hindrance from the halogen substituents. The compound adopts a near-planar configuration with the pyridine ring forming the central structural framework [3]. Based on crystallographic studies of related pyridine derivatives, the ring exhibits characteristic bond lengths and angles typical of aromatic heterocycles [4] [5].

PropertyValueReference
Molecular FormulaC₆H₂ClF₃IN [1]
Molecular Weight307.44 g/mol [1] [2]
SMILESC1=C(C(=CN=C1C(F)(F)F)I)Cl [1]
InChIInChI=1S/C6H2ClF3IN/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H [1] [2]
InChI KeyOTNLJEHWSRSJGX-UHFFFAOYSA-N [1] [2]

The trifluoromethyl group at position 2 introduces significant electronic perturbations due to its strong electron-withdrawing nature. The three fluorine atoms create a highly electronegative environment that substantially affects the electron density distribution across the pyridine ring [6] [7]. This electron-withdrawing effect is further enhanced by the presence of the chlorine and iodine substituents, creating a compound with significantly altered electronic properties compared to unsubstituted pyridine [3].

The spatial arrangement of substituents creates notable steric interactions, particularly between the large iodine atom at position 5 and adjacent substituents. The van der Waals radius of iodine (215 pm) creates substantial steric bulk that influences the overall molecular conformation [8]. Similarly, the trifluoromethyl group, despite its relatively compact structure, introduces additional steric constraints that affect molecular geometry [7].

Positional Isomers and Related Compounds

Comparison with 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (CAS: 505084-55-9) represents a significant positional isomer of the target compound, differing in the arrangement of chlorine and trifluoromethyl substituents [9] [10]. This isomer has an identical molecular formula (C₆H₂ClF₃IN) and molecular weight (307.44 g/mol), but exhibits markedly different chemical and physical properties due to the altered substitution pattern [10] [11].

Property2-Chloro-4-iodo-5-(trifluoromethyl)pyridine4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
CAS Number505084-55-9 [10]1027818-88-7 [1] [2]
Melting Point126.0-130.0°C [9] [10]Not reported
Density2.046±0.06 g/cm³ [10]Not reported
Boiling Point257.6±40.0°C [10]Not reported
Physical StateSolid (powder/crystal) [9]Liquid [12]

The positional rearrangement significantly affects the compound's reactivity profile, particularly in cross-coupling reactions. The 2-chloro isomer demonstrates enhanced susceptibility to nucleophilic substitution at the 2-position due to the activating effect of the adjacent nitrogen atom . In contrast, the 4-chloro position in the target compound experiences different electronic influences, making it less reactive toward nucleophilic attack .

Electronic distribution analysis reveals that the 2-chloro isomer exhibits greater polarization of the pyridine ring due to the proximity of the electron-withdrawing chlorine to the electronegative nitrogen . This proximity creates a more pronounced dipole moment and affects the compound's interactions with nucleophiles and electrophiles .

Comparison with 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine

4-Chloro-2-iodo-5-(trifluoromethyl)pyridine (CAS: 1227578-17-7) represents another important positional isomer where the iodine and trifluoromethyl groups have exchanged positions compared to the target compound [15] [16]. This isomer maintains the same molecular formula but demonstrates distinct chemical behavior due to the rearranged substitution pattern [15].

Comparative Feature4-Chloro-2-iodo-5-(trifluoromethyl)pyridine4-Chloro-5-iodo-2-(trifluoromethyl)pyridine
Iodine Position25
Trifluoromethyl Position52
Exact Mass306.887 g/mol [15]306.887 g/mol [1]
LogP3.36 [15]Not reported

The placement of iodine at position 2 in this isomer creates fundamentally different reactivity patterns compared to the target compound. The 2-iodo position experiences strong activation from the adjacent nitrogen atom, making it exceptionally reactive in palladium-catalyzed cross-coupling reactions [16]. This enhanced reactivity contrasts with the 5-iodo position in the target compound, which is less activated but still participates readily in coupling chemistry .

The trifluoromethyl group at position 5 in this isomer creates different steric and electronic environments compared to its placement at position 2 in the target compound. Position 5 substitution results in reduced steric interactions with the nitrogen lone pair while maintaining strong electron-withdrawing effects .

Crystallographic Analysis

While specific single-crystal X-ray diffraction data for 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine are not available in the literature, structural analysis can be inferred from crystallographic studies of closely related halogenated pyridine derivatives and general pyridine structural characteristics [17] [18] [3].

Pyridine crystallizes in an orthorhombic crystal system with space group Pna2₁, with lattice parameters a = 1752 pm, b = 897 pm, c = 1135 pm, containing 16 formula units per unit cell (measured at 153 K) [3]. For heavily substituted pyridine derivatives like the target compound, similar crystallographic patterns would be expected, though with modifications due to the increased molecular size and altered intermolecular interactions [3].

Based on crystallographic analysis of related halogenated pyridines, several structural features can be predicted for the target compound [17] [19]:

Bond Length Analysis: Typical C-C bond lengths in pyridine rings range from 1.33-1.39 Å [4]. The presence of electron-withdrawing substituents tends to slightly contract these distances due to increased s-character in the hybridization [4] [20]. The C-N bond lengths in substituted pyridines typically measure 1.33-1.34 Å [4] [20].

Bond Angle Characteristics: Pyridine ring bond angles typically deviate slightly from the ideal 120° due to the electronegativity difference between carbon and nitrogen [5] [3]. In heavily substituted derivatives, these angles can vary by ±3° from ideal values due to steric interactions between substituents [21] [22].

Structural ParameterExpected RangeLiterature Basis
C-C Bond Lengths1.33-1.39 Å [4]
C-N Bond Lengths1.33-1.34 Å [4] [20]
C-Cl Bond Length1.80-1.81 Å [20]
C-I Bond Length2.10-2.12 Å [17]
Ring Bond Angles117-123° [5] [3]

Intermolecular Interactions: Crystallographic packing would likely be dominated by halogen bonding interactions, particularly involving the iodine atom [17] [19]. The large, polarizable iodine creates σ-holes that can interact with electron-rich regions of neighboring molecules, leading to ordered crystal arrangements [17]. Additionally, the trifluoromethyl group can participate in weak C-H⋯F interactions that contribute to crystal stability [19].

Crystal Packing Predictions: Based on studies of similar compounds, the crystal structure would likely feature layers or chains of molecules connected through halogen bonds [19]. The molecular geometry suggests a tendency toward planar packing arrangements with offset stacking to minimize steric clashes between bulky substituents [17] [19].

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine would exhibit characteristic absorption bands reflecting its unique structural features. Based on spectroscopic studies of related trifluoromethyl-substituted pyridines, several diagnostic frequencies can be predicted [6] [7] [23].

Trifluoromethyl Group Vibrations: The trifluoromethyl group exhibits highly characteristic absorption patterns in the IR spectrum [7] [23]. The symmetric and antisymmetric C-F stretching vibrations typically appear as strong, sharp bands in the 1350-1100 cm⁻¹ region [7]. For 2-(trifluoromethyl)pyridine derivatives, these bands typically occur at approximately 1320-1280 cm⁻¹ (antisymmetric stretch) and 1200-1150 cm⁻¹ (symmetric stretch) [6] [7].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
CF₃ antisymmetric stretch1320-1280Very strong [6] [7]
CF₃ symmetric stretch1200-1150Strong [6] [7]
CF₃ deformation650-600Medium [7]
CF₃ rocking450-350Medium [7]

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ region, though these may be shifted due to the electron-withdrawing effects of the substituents [6] [24]. The presence of multiple electron-withdrawing groups (CF₃, Cl, I) would be expected to shift these frequencies to higher wavenumbers compared to unsubstituted pyridine [7].

C-H Stretching Region: The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹ [24]. Due to the limited number of hydrogen atoms (only two) in the target compound, these bands would be relatively weak compared to less substituted pyridines [6] [24].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Characteristics: The ¹H NMR spectrum would display only two aromatic proton signals due to the high degree of substitution [25]. Based on chemical shift patterns observed in related compounds, the proton at position 3 (adjacent to the chlorine) would appear as a doublet around δ 8.0-8.5 ppm, while the proton at position 6 (adjacent to the nitrogen and opposite the trifluoromethyl group) would appear around δ 8.5-9.0 ppm [26] [25].

¹⁹F NMR Characteristics: The trifluoromethyl group would generate a single peak in the ¹⁹F NMR spectrum, typically appearing around δ -60 to -65 ppm relative to CFCl₃ [27] [28]. This chemical shift is characteristic of aromatic trifluoromethyl groups and provides definitive identification of the CF₃ substituent [28].

NucleusExpected Chemical ShiftMultiplicityIntegration
H-3δ 8.0-8.5 ppmDoublet1H
H-6δ 8.5-9.0 ppmDoublet1H
CF₃δ -60 to -65 ppmSinglet3F

¹³C NMR Characteristics: The ¹³C NMR spectrum would show six distinct carbon environments corresponding to the pyridine ring carbons. The trifluoromethyl carbon would appear as a characteristic quartet around δ 120-125 ppm due to C-F coupling [27] [26]. The carbon bearing the trifluoromethyl group would be significantly deshielded and appear around δ 145-155 ppm [6] [26].

Mass Spectrometry

The compound exhibits a characteristic isotope pattern in mass spectrometry due to the presence of chlorine and iodine [1]. The molecular ion would appear at m/z 306.9 (for ³⁵Cl and ¹²⁷I) with additional peaks at m/z 308.9 (for ³⁷Cl and ¹²⁷I), creating the distinctive chlorine isotope pattern [1]. Collision cross section values have been calculated for various ionization adducts, with the [M+H]⁺ ion showing a predicted value of 133.9 Ų [1].

Melting and Boiling Points

The determination of precise melting and boiling points for 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine presents significant challenges due to limited experimental data availability for this specific isomer. The compound, with the molecular formula C₆H₂ClF₃IN and molecular weight of 307.44 g/mol, has been identified with CAS number 1027818-88-7 [1] [2]. However, comprehensive thermal property data remains elusive in the current literature.

For comparative analysis, related structural isomers provide valuable insights into expected thermal behavior. The closely related 2-chloro-4-iodo-5-(trifluoromethyl)pyridine exhibits a melting point range of 126.0 to 130.0 degrees Celsius and a predicted boiling point of 257.6 ± 40.0 degrees Celsius at 760 millimeters of mercury [3] [4] [5]. These values suggest that the target compound would likely demonstrate similar thermal characteristics given the identical molecular composition and comparable substitution patterns.

The presence of multiple halogen substituents and the trifluoromethyl group significantly influences the thermal properties of this compound class. The electron-withdrawing nature of these substituents creates a highly polarized molecular structure that affects intermolecular interactions and, consequently, phase transition temperatures [4] [5].

Density and Vapor Pressure

Specific density measurements for 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine are not currently available in the literature. However, structural analogs provide reasonable estimates for expected density values. The isomeric compound 2-chloro-4-iodo-5-(trifluoromethyl)pyridine demonstrates a predicted density of 2.046 ± 0.06 grams per cubic centimeter [4] [6], suggesting that the target compound would exhibit similar high-density characteristics.

The elevated density reflects the significant contribution of heavy halogen atoms, particularly iodine, to the molecular mass. The compact molecular structure, resulting from the planar pyridine ring system with multiple substituents, contributes to efficient molecular packing in the solid state [4].

Vapor pressure data for 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine is similarly limited. Related compounds exhibit very low vapor pressures, with 2-chloro-4-iodo-5-(trifluoromethyl)pyridine showing a vapor pressure of 0.022 millimeters of mercury at 25 degrees Celsius [4]. This low volatility is consistent with the high molecular weight and strong intermolecular interactions resulting from the multiple halogen substituents.

Solubility Profile

The solubility characteristics of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine reflect the complex interplay between polar and nonpolar molecular regions. Water solubility is expected to be low due to the predominantly hydrophobic character imparted by the trifluoromethyl group and halogen substituents [7]. The electron-withdrawing effects of these groups significantly reduce the basicity of the pyridine nitrogen, further limiting water solubility through reduced hydrogen bonding capability.

In contrast, the compound demonstrates favorable solubility in organic solvents. Experimental evidence from related compounds indicates solubility in chloroform and methanol [4] [6] [5]. The compound is also expected to be soluble in dichloromethane and other common organic solvents due to favorable dispersion interactions and similar polarizability characteristics [7] .

Spectral Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural insights for 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine through analysis of multiple nuclear environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic signals in the 8.0 to 9.0 parts per million region, corresponding to the two remaining pyridine ring protons [9] [10]. The significant downfield shift reflects the combined electron-withdrawing effects of the chlorine, iodine, and trifluoromethyl substituents.

Carbon-13 nuclear magnetic resonance analysis demonstrates aromatic carbon signals spanning 120 to 160 parts per million, with the trifluoromethyl carbon appearing as a characteristic quartet near 120 to 125 parts per million due to carbon-fluorine coupling [9] [11]. The quaternary carbon atoms bearing halogen substituents exhibit distinctive chemical shifts influenced by both the electron-withdrawing effects and direct halogen coupling phenomena.

Fluorine-19 nuclear magnetic resonance spectroscopy provides the most definitive spectroscopic signature through the trifluoromethyl group resonance appearing as a sharp singlet between -60 and -65 parts per million [10] [11]. This chemical shift reflects the electron-deficient environment created by the substituted pyridine ring system.

Nitrogen-15 nuclear magnetic resonance studies reveal significant deshielding of the pyridine nitrogen compared to unsubstituted pyridine, reflecting the reduced electron density at this position [12]. Upon halogen bond formation or metal coordination, chemical shift changes exceeding 100 parts per million are anticipated.

Mass Spectrometric Characteristics

Mass spectrometric analysis of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine yields distinctive fragmentation patterns and ionization characteristics. The molecular ion peak appears at mass-to-charge ratio 306.887, with various adduct formations providing additional confirmation of molecular identity [13].

Positive ion mode electrospray ionization generates several characteristic adducts. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 307.89455 with a predicted collision cross section of 133.9 square angstroms. Sodium adduct formation [M+Na]⁺ produces a signal at 329.87649 with a larger collision cross section of 138.4 square angstroms [13].

Negative ion mode analysis reveals the deprotonated molecular ion [M-H]⁻ at 305.87999 and various anionic adducts. The acetate adduct [M+CH₃COO]⁻ appears at 365.90112 with the largest predicted collision cross section of 190.4 square angstroms, reflecting the extended molecular geometry [13].

Fragmentation patterns typically involve loss of halogen substituents and trifluoromethyl groups, generating characteristic fragment ions that confirm structural assignments. The high degree of halogenation creates distinctive isotope patterns that facilitate unambiguous identification.

Infrared Spectroscopy

Infrared spectroscopic analysis provides detailed information about functional group vibrations and molecular structure. Aromatic carbon-hydrogen stretching vibrations appear in the 3050 to 3100 wavenumber region with medium intensity, shifted to higher frequency due to electron-withdrawal effects [9] [10].

The aromatic ring stretching modes, encompassing both carbon-carbon and carbon-nitrogen vibrations, generate strong absorptions between 1500 and 1600 wavenumbers. These frequencies reflect the electron-deficient nature of the substituted pyridine ring system [9].

The trifluoromethyl group produces characteristic and intense vibrational modes. The symmetric carbon-fluorine stretching appears near 1000 to 1050 wavenumbers, while the asymmetric stretching modes generate very strong absorptions between 1100 and 1200 wavenumbers [10]. Additional carbon-fluorine vibrations contribute to the complex fingerprint region between 1100 and 1300 wavenumbers.

Carbon-halogen stretching vibrations provide further structural confirmation. The carbon-chlorine stretch appears in the 700 to 800 wavenumber region with medium intensity, while the carbon-iodine stretch generates weaker absorptions between 500 and 600 wavenumbers due to the lower vibrational frequency associated with the heavy iodine atom [9].

Electronic Structure

Electron Distribution and Polarization Effects

The electronic structure of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine reflects the complex interplay between multiple electron-withdrawing substituents and the aromatic pyridine core. Density functional theory calculations on similar compounds indicate a highly electron-deficient aromatic system with significant polarization effects [14] .

The trifluoromethyl group exerts the strongest electron-withdrawing influence through both inductive and field effects. This substituent creates a significant dipole moment and substantially reduces electron density throughout the pyridine ring system [17]. The chlorine and iodine substituents provide additional electron withdrawal, though with different magnitudes based on their electronegativities and polarizabilities.

Charge distribution analysis reveals positive partial charges concentrated on carbon atoms directly bonded to electron-withdrawing groups, while negative charges accumulate on the heteroatoms [18] [11]. This polarization pattern significantly affects the chemical reactivity and molecular recognition properties of the compound.

The pyridine nitrogen exhibits dramatically reduced basicity compared to unsubstituted pyridine, with predicted pKa values well below zero [14] [19]. This reduction reflects the substantial depletion of electron density at the nitrogen lone pair through resonance and inductive effects from the multiple substituents.

Computational Analysis of Electronic Properties

Frontier molecular orbital analysis reveals important insights into the electronic properties and reactivity of 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's stability, reactivity, and optical properties [22].

Computational studies on related trifluoromethylpyridines suggest a HOMO-LUMO energy gap in the range of 3.5 to 4.5 electron volts [22]. This relatively large energy gap indicates enhanced chemical stability compared to less substituted pyridine derivatives and suggests that the compound will exhibit blue-shifted absorption characteristics in electronic spectroscopy.

The HOMO typically exhibits π-character distributed across the aromatic ring system, though with reduced electron density due to the electron-withdrawing substituents. The LUMO demonstrates π*-character with significant contribution from the electron-deficient carbon atoms bearing substituents [23] [22].

Molecular polarizability calculations indicate enhanced polarizability due to the presence of heavy halogen atoms, particularly iodine [12] [20]. This increased polarizability contributes to stronger van der Waals interactions and influences the compound's physical properties and intermolecular recognition behavior.

XLogP3

3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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